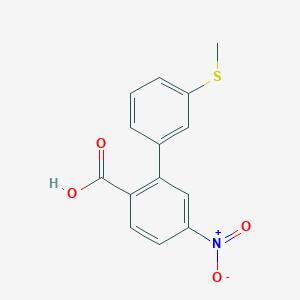
6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2-(3-methylthiophenyl)benzoic acid (6FMB) is a novel aromatic compound that has been studied for its potential applications in the pharmaceutical and chemical industries. 6FMB is a derivative of benzoic acid, with a fluorine atom attached to the 6th carbon atom in the benzene ring, and a 3-methylthiophenyl group attached to the 2nd carbon atom. Due to its unique structure and properties, 6FMB has been the subject of many scientific research studies.
Aplicaciones Científicas De Investigación
6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% has been studied for its potential applications in scientific research. It has been used in the development of new organic materials, such as polymers and organic semiconductors. In addition, 6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% has been studied for its potential applications in the pharmaceutical industry, as it has been shown to possess antifungal and antibacterial properties. It has also been studied as a potential drug delivery system, due to its ability to penetrate cell membranes.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% is still not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other chemicals in the body. In addition, 6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% has been shown to interact with the cell membrane and alter its permeability, which may explain its potential use as a drug delivery system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% are still under investigation. However, studies have shown that 6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% has the potential to act as an antioxidant, which may be beneficial in the treatment of oxidative stress-related diseases. In addition, 6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% has been shown to possess antifungal and antibacterial properties, which may be useful in the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% in lab experiments is its unique structure and properties. Its fluorine atom and 3-methylthiophenyl group make it highly soluble in organic solvents, which makes it ideal for use in organic synthesis. In addition, 6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% can be synthesized in a relatively simple two-step process, making it easy to produce in the lab. The main limitation of using 6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% in lab experiments is its relatively high cost.
Direcciones Futuras
There are many potential future directions for the study of 6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95%. These include further research into its potential applications in the pharmaceutical industry, its mechanism of action, and its biochemical and physiological effects. In addition, further research into the synthesis of 6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% could lead to more cost-effective methods of production. Finally, the development of new materials based on 6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% could lead to the development of new organic materials with unique properties.
Métodos De Síntesis
The synthesis of 6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% can be achieved through a two-step process. The first step involves the reaction of 3-methylthiophenol with bromine and sodium hydroxide in an aqueous solution. This reaction yields a 3-methylthiophenyl bromide. The second step involves the reaction of the 3-methylthiophenyl bromide with fluorobenzene in the presence of a base, such as sodium carbonate. This reaction yields 6-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% as the main product.
Propiedades
IUPAC Name |
2-fluoro-6-(3-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2S/c1-18-10-5-2-4-9(8-10)11-6-3-7-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWPXJQQVDULRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














